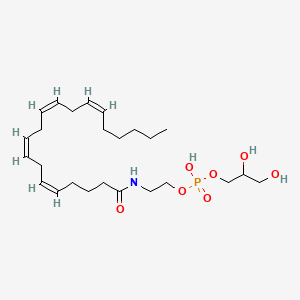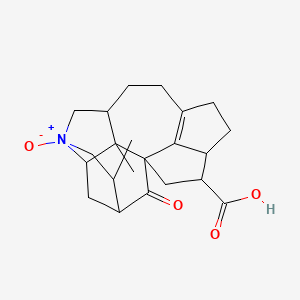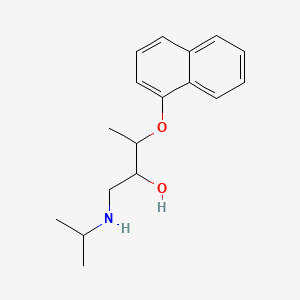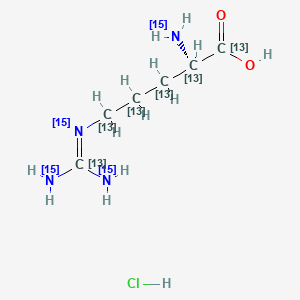
Glycerophospho-N-Arachidonoylethanolamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anandamid ist ein endogener Cannabinoid-Neurotransmitter, der sowohl an zentrale Cannabinoid-(CB1-) als auch an periphere Cannabinoid-(CB2-)Rezeptoren bindet . Diese Verbindung spielt eine bedeutende Rolle im Endocannabinoid-System, das an verschiedenen physiologischen Prozessen beteiligt ist, darunter Schmerz, Stimmung, Appetit und Gedächtnis .
Wissenschaftliche Forschungsanwendungen
Glycerophospho-N-Arachidonoyl Ethanolamine has several scientific research applications:
Neuroscience: Studied for its role in the endocannabinoid system and its effects on pain, mood, and memory.
Cancer Research: Investigated for its potential as a biomarker in lung cancer.
Pharmacology: Used to study the binding and activity of cannabinoid receptors.
Lipid Biochemistry: Explored for its role in lipid metabolism and signaling.
Wirkmechanismus
Target of Action
Glycerophospho-N-Arachidonoyl Ethanolamine, also known as Anandamide, is an endogenous cannabinoid neurotransmitter that primarily targets the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . These receptors are inhibitory, G-protein-coupled receptors that reduce the formation of cyclic AMP .
Mode of Action
Upon binding to the CB1 and CB2 receptors, Glycerophospho-N-Arachidonoyl Ethanolamine inhibits the specific binding of [3H]-HU-243 to synaptosomal membranes . This interaction leads to a variety of cellular signal transduction such as a decrease in the cAMP level, an inhibition of N- and P/Q-type voltage-dependent Ca2+ channels, an opening of inwardly rectifying K+ channels, and an activation of mitogen-activated protein kinases .
Biochemical Pathways
Glycerophospho-N-Arachidonoyl Ethanolamine is biosynthesized from its corresponding N-acyl phosphatidylethanolamines (NAPEs) in a pathway that involves the serine hydrolase-catalyzed double-deacylation of NAPE to generate glycerophospho-N-acyl ethanolamine, followed by the phosphodiesterase-mediated cleavage of this intermediate to liberate N-acyl ethanolamine . This pathway is an alternative to the one catalyzed by a phospholipase D (NAPE-PLD) .
Pharmacokinetics
It is known that its intracellular concentrations can vary upon oncogenic transformation, cell differentiation, and hormonal stimulation .
Result of Action
The binding of Glycerophospho-N-Arachidonoyl Ethanolamine to the CB1 and CB2 receptors leads to a decrease in the cAMP level, an inhibition of N- and P/Q-type voltage-dependent Ca2+ channels, an opening of inwardly rectifying K+ channels, and an activation of mitogen-activated protein kinases . These changes can have diverse effects in multiple cell types, including the modulation of actin cytoskeleton organization in fibroblasts and the reduction of the invasive potential of tumor cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Glycerophospho-N-Arachidonoyl Ethanolamine. For instance, its intracellular concentrations can vary upon oncogenic transformation, cell differentiation, and hormonal stimulation
Biochemische Analyse
Biochemical Properties
Glycerophospho-N-Arachidonoyl Ethanolamine interacts with various enzymes and proteins. It can be derived from glycerophospho-linked precursors through the activity of glycerophosphodiesterase 1 (GDE1) .
Cellular Effects
Glycerophospho-N-Arachidonoyl Ethanolamine has diverse effects on multiple cell types. For instance, it showed markedly elevated levels in children with idiopathic short stature compared to normal-height children or children with growth hormone deficiency .
Molecular Mechanism
AEA is an endogenous cannabinoid neurotransmitter that binds to both central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . It inhibits the specific binding of [3H]-HU-243 to synaptosomal membranes .
Metabolic Pathways
Glycerophospho-N-Arachidonoyl Ethanolamine is involved in several metabolic pathways. It can be derived from glycerophospho-linked precursors through the activity of glycerophosphodiesterase 1 (GDE1) .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Glycerophospho-N-Arachidonoylethanolamin kann durch die enzymatische Aktivität der Glycerophosphodiesterase 1 (GDE1) an glycerophospho-gebundenen Vorläufern synthetisiert werden . Die Synthese beinhaltet den Transfer einer Acyl-Kette von der sn-1-Position von Phosphatidylcholin zum Amin von Phosphatidylethanolamin . Diese Reaktion ist calcium-abhängig und wird durch ein nicht identifiziertes Enzym katalysiert .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound ist nicht gut dokumentiert. Es ist wahrscheinlich, dass die Produktionsmethoden groß angelegte enzymatische Reaktionen umfassen würden, die denen ähnlich sind, die in der Laborsynthese verwendet werden, mit Optimierung auf Ausbeute und Reinheit.
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Hydrolyse: Katalysiert durch Phosphodiesterasen, um Arachidonoylethanolamid zu produzieren.
Oxidation und Reduktion: Diese Reaktionen können die Arachidonoyl-Kette verändern, was die biologische Aktivität der resultierenden Verbindungen beeinflusst.
Häufige Reagenzien und Bedingungen
Phosphodiesterasen: Enzyme, die die Hydrolyse von this compound katalysieren.
Calcium-Ionen: Erforderlich für den enzymatischen Transfer der Acyl-Kette.
Hauptprodukte, die gebildet werden
Arachidonoylethanolamid (Anandamid): Das Hauptprodukt, das durch die Hydrolyse von this compound gebildet wird.
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere wissenschaftliche Forschungsanwendungen:
Neurowissenschaften: Wird für seine Rolle im Endocannabinoid-System und seine Auswirkungen auf Schmerz, Stimmung und Gedächtnis untersucht.
Krebsforschung: Wird für sein Potenzial als Biomarker bei Lungenkrebs untersucht.
Pharmakologie: Wird verwendet, um die Bindung und Aktivität von Cannabinoid-Rezeptoren zu untersuchen.
Lipidbiochemie: Wird für seine Rolle im Lipidstoffwechsel und der Signalübertragung untersucht.
Wirkmechanismus
This compound übt seine Wirkungen durch seine Umwandlung in Arachidonoylethanolamid (Anandamid) aus, das an Cannabinoid-Rezeptoren CB1 und CB2 bindet . Diese Bindung hemmt die spezifische Bindung von [3H]-HU-243 an synaptosomale Membranen mit einem Ki-Wert von 52 nM . Die Aktivierung dieser Rezeptoren moduliert verschiedene physiologische Prozesse, einschließlich Schmerzempfindung, Stimmungsregulation und Appetitkontrolle .
Analyse Chemischer Reaktionen
Types of Reactions
Glycerophospho-N-Arachidonoyl Ethanolamine undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by phosphodiesterases to produce arachidonoyl ethanolamide.
Oxidation and Reduction: These reactions can modify the arachidonoyl chain, affecting the biological activity of the resulting compounds.
Common Reagents and Conditions
Phosphodiesterases: Enzymes that catalyze the hydrolysis of Glycerophospho-N-Arachidonoyl Ethanolamine.
Calcium Ions: Required for the enzymatic transfer of the acyl chain.
Major Products Formed
Arachidonoyl Ethanolamide (Anandamide): The primary product formed from the hydrolysis of Glycerophospho-N-Arachidonoyl Ethanolamine.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Glycerophospho-N-Acyl-Ethanolamine: Eine Klasse von Verbindungen, die Glycerophospho-N-Arachidonoylethanolamin umfasst.
Arachidonoylethanolamid (Anandamid): Das direkte Produkt der Hydrolyse von this compound.
Einzigartigkeit
This compound ist einzigartig aufgrund seiner Rolle als Vorläufer für Anandamid, einen wichtigen endogenen Cannabinoid-Neurotransmitter . Dies unterscheidet es von anderen Glycerophospho-N-Acyl-Ethanolaminen, die möglicherweise keine so starken bioaktiven Verbindungen produzieren .
Eigenschaften
IUPAC Name |
2,3-dihydroxypropyl 2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]ethyl hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(29)26-20-21-32-34(30,31)33-23-24(28)22-27/h6-7,9-10,12-13,15-16,24,27-28H,2-5,8,11,14,17-23H2,1H3,(H,26,29)(H,30,31)/b7-6-,10-9-,13-12-,16-15- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGKVQGBMADPCS-DOFZRALJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCOP(=O)(O)OCC(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCOP(=O)(O)OCC(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44NO7P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[4-[[4-(1-benzothiophen-2-yl)pyrimidin-2-yl]amino]phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone;hydrochloride](/img/structure/B579891.png)










